molecular formula C17H22N4O2 B12269088 6-Methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile

6-Methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12269088
M. Wt: 314.4 g/mol
InChI Key: OTWVEUGLLGZDBE-UHFFFAOYSA-N
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Description

6-Methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperidine and morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities.

    Morpholine Derivatives: Compounds containing the morpholine ring.

Uniqueness

6-Methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

6-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H22N4O2/c1-13-4-5-14(11-18)16(19-13)21-6-2-3-15(12-21)17(22)20-7-9-23-10-8-20/h4-5,15H,2-3,6-10,12H2,1H3

InChI Key

OTWVEUGLLGZDBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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